molecular formula C13H17BO3 B1311416 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 380151-85-9

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1311416
CAS No.: 380151-85-9
M. Wt: 232.09 g/mol
InChI Key: SLJMPQLPRHIAOM-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the formula C12H17BO2. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.409 and a boiling point of 73 °C at 15 mmHg. The density of this compound is 0.912 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Spectroscopic Characterization : The compounds synthesized using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde were characterized by spectroscopy methods like FT-IR, 1H NMR, 13C NMR, and mass spectrometry. These methods are crucial for confirming the structure of the synthesized compounds (Wu et al., 2021).

  • Crystal Structure and Vibrational Properties : Advanced techniques like X-ray diffraction and DFT calculations were employed to determine the molecular crystal structures and analyze their vibrational properties. This is significant for understanding the molecular conformation and stability of the synthesized compounds (Wu et al., 2021).

Application in Detection and Sensing

  • Hydrogen Peroxide Vapor Detection : A study demonstrated the use of derivatives of this compound in the detection of hydrogen peroxide vapor, a component of peroxide-based explosives. This application is vital in security and forensic science for explosive detection (Fu et al., 2016).

  • Enhanced Sensing Performance : Introducing functional groups into the compound's structure has shown to enhance its sensing performance for hydrogen peroxide vapor. This modification can lead to faster reaction times and lower detection limits, making it more efficient for explosive detection (Fu et al., 2016).

Biomedical Applications

  • Antifungal and Antibacterial Bioactivity : Derivatives of this compound have shown considerable antifungal activity against strains like Aspergillus niger and moderate antibacterial activity against Bacillus cereus. These properties make it a potential candidate for developing new antimicrobial agents (Irving et al., 2003).

  • Cytotoxicity and Cellular Uptake : Boronated phosphonium salts containing derivatives of this compound were evaluated for their cytotoxicities and boron uptake in cells. These studies are crucial for understanding the compound's potential in cancer therapy and drug delivery systems (Morrison et al., 2010).

Organic Electronics and Materials Science

  • Electron Transport Materials : The compound has been utilized in the synthesis of electron transport materials, highlighting its significance in the field of organic electronics and optoelectronic devices (Xiangdong et al., 2017).

  • Semiconducting Polymers : It serves as a precursor for the synthesis of high-performance semiconducting polymers. This application is integral to the development of advanced materials for electronic devices (Kawashima et al., 2013).

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJMPQLPRHIAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450516
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380151-85-9
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formylphenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde that make it useful in chemical synthesis?

A: This compound features both an aldehyde group and a boronic acid pinacol ester. The aldehyde readily participates in condensation reactions, while the boronic ester is a versatile building block in Suzuki-Miyaura coupling reactions. This combination allows for the efficient construction of complex molecules from readily available starting materials [, ].

Q2: How does this compound contribute to the synthesis of compounds with antifungal and antibacterial properties?

A: Research shows that reacting this compound with ethylenediamine derivatives leads to the formation of novel N2B heterocycles []. These heterocyclic compounds have demonstrated notable antifungal activity against Aspergillus niger and Aspergillus flavus and moderate antibacterial activity against Bacillus cereus []. This highlights the potential of using this compound as a building block for developing new antimicrobial agents.

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